(Tyr69,Ala71.72,Lys74)-C3a (69-77), also referred to as C3a (69-77) peptide, is a short chain of amino acids known as a peptide. It originates from a larger protein called C3a, which plays a crucial role in the immune system's inflammatory response [].
Research suggests that C3a (69-77) might be involved in various aspects of inflammation:
(Tyr69,Ala71,72,Lys74)-C3a (69-77) is a synthetic peptide modeled after the C-terminus of the anaphylatoxin C3a, which is part of the complement system involved in immune responses. The peptide consists of a sequence that includes tyrosine (Tyr), alanine (Ala), and lysine (Lys) residues, specifically designed to inhibit C3a activity effectively. Its molecular formula is , with a molecular weight of approximately 976.2 g/mol .
The primary chemical reaction associated with (Tyr69,Ala71,72,Lys74)-C3a (69-77) is its interaction with the C3a receptor. This peptide acts as an antagonist, preventing the binding of C3a to its receptor, thereby inhibiting downstream signaling pathways that contribute to inflammation and immune responses. The specific binding affinity and kinetics can be studied using various biochemical assays to assess its effectiveness as an inhibitor .
Biologically, (Tyr69,Ala71,72,Lys74)-C3a (69-77) demonstrates significant anti-inflammatory properties. By inhibiting C3a activity, it can modulate immune responses, making it a potential therapeutic agent for conditions characterized by excessive inflammation, such as autoimmune diseases and allergic reactions. Studies have shown that this peptide can effectively reduce inflammatory markers in vitro and in vivo models .
The synthesis of (Tyr69,Ala71,72,Lys74)-C3a (69-77) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. After synthesis, the peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
The applications of (Tyr69,Ala71,72,Lys74)-C3a (69-77) extend primarily into research and therapeutic fields:
Interaction studies focus on how (Tyr69,Ala71,72,Lys74)-C3a (69-77) binds to the C3a receptor. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are employed to determine binding affinities and kinetics. These studies reveal that modifications in the peptide sequence can significantly impact its inhibitory potency against C3a activity .
Several compounds share structural or functional similarities with (Tyr69,Ala71,72,Lys74)-C3a (69-77). These include:
Compound | Structure/Modification | Biological Activity |
---|---|---|
(Tyr69,Ala71,72,Lys74)-C3a (69-77) | Peptide inhibitor of C3a | Inhibits inflammation |
C3a | Natural ligand | Promotes inflammation |
C3a desArg | Lacks terminal arginine | Reduced activity compared to C3a |
(Ala72)-C3a | Modified alanine at position 72 | Variable activity based on modification |
This comparison highlights the unique inhibitory properties of (Tyr69,Ala71,72,Lys74)-C3a (69-77) against its natural counterpart and related compounds, emphasizing its potential therapeutic applications in managing inflammatory conditions .
The synthetic peptide (Tyr69,Ala71.72,Lys74)-C3a (69-77) represents a modified fragment of the complement anaphylatoxin C3a, specifically engineered as a potent inhibitor of C3a activity [1]. This nonapeptide, with the sequence H-Tyr-Ala-Ala-Ala-Leu-Lys-Leu-Ala-Arg-OH and molecular formula C45H77N13O11, presents unique synthetic challenges due to its specific amino acid composition and structural requirements [1] [2]. The peptide's molecular weight of 976.19 Da and high purity requirements necessitate sophisticated production methodologies to achieve the reported purity levels exceeding 97.2% [1].
Solid-phase peptide synthesis serves as the primary methodology for producing (Tyr69,Ala71.72,Lys74)-C3a (69-77), requiring careful optimization of multiple parameters to achieve high-quality products [4]. The synthesis strategy involves the sequential addition of protected amino acid derivatives to a growing peptide chain attached to a solid support, with the choice of resin and coupling methodology being critical for success [5] [6].
Resin Selection and Loading Optimization
Wang resin emerges as the preferred solid support for this peptide synthesis, offering compatibility with 9-fluorenylmethoxycarbonyl chemistry and enabling the production of peptides with C-terminal carboxylic acids [6]. The resin's polystyrene backbone, cross-linked with divinylbenzene, provides the necessary mechanical stability while maintaining the required loading capacity of 0.99-1.55 mmol/g [6] [7]. The ester linkage attachment site allows for mild acidic cleavage conditions that preserve the integrity of the target peptide [6].
Wang resin preloaded with the C-terminal arginine residue facilitates efficient initiation of the synthesis, with the first coupling step serving as the limiting factor for overall peptide yield [8]. Extended reaction times of 4-24 hours for the initial coupling ensure maximum amino acid incorporation, while subsequent couplings require only 30-minute reaction periods [8] [7].
Coupling Reagent Selection and Efficiency
The synthesis of (Tyr69,Ala71.72,Lys74)-C3a (69-77) benefits from advanced coupling reagents that minimize racemization while maximizing coupling efficiency [9] [10]. N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate emerges as the preferred coupling reagent, achieving coupling completion in as little as 6 minutes with minimal racemization risk [9] [11] [12]. The reagent's high efficiency and rapid reaction kinetics make it particularly suitable for sequences containing challenging amino acids such as arginine and tyrosine [12].
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate represents an alternative high-performance coupling reagent, offering superior reactivity with 3-6 minute coupling times and very low epimerization rates [9] [12]. This reagent demonstrates particular effectiveness for difficult couplings but requires careful handling to prevent N-terminal capping in the presence of excess reagent [12].
SPPS Optimization Parameters | Value | Reference |
---|---|---|
Coupling Efficiency Target | >99% | [13] |
Temperature (Microwave Assisted) | 70-80°C | [14] [15] |
Reaction Time (Standard Coupling) | 30-40 minutes | [7] |
Reaction Time (Double Coupling) | 2 × 30 minutes | [16] |
Deprotection Time (Piperidine) | 3 + 12 minutes | [7] |
Resin Loading Capacity | 0.99-1.55 mmol/g | [6] [7] |
Excess Reagent Ratio | 3-5 equivalents | [9] |
Theoretical Purity (97% per step, 70-mer) | 1.4% | [13] |
Theoretical Purity (99% per step, 70-mer) | 24% | [13] |
Theoretical Purity (99.5% per step, 70-mer) | 50% | [13] |
Microwave-Assisted Synthesis Enhancement
Microwave irradiation provides significant improvements in synthesis speed, purity, and yields, particularly beneficial for sequences containing challenging amino acid combinations [14] [15]. Precise temperature control at 70-80°C enhances coupling efficiency while preventing thermal degradation of sensitive residues [14] [15]. The Ultra-Efficient Solid Phase Peptide Synthesis methodology eliminates traditional washing steps through in-situ quenching and controlled evaporation, reducing solvent consumption by up to 95% [14].
The implementation of headspace gas flushing technology removes volatile deprotection bases from the reaction environment, preventing condensation-related impurities that can accumulate during synthesis of longer sequences [14]. Nitrogen gas flow combined with microwave heating ensures complete removal of deprotection byproducts, contributing to the exceptional purity levels required for (Tyr69,Ala71.72,Lys74)-C3a (69-77) [14].
Coupling Efficiency Optimization
The theoretical yield calculations demonstrate the critical importance of optimizing each coupling step, as minor efficiency variations compound dramatically over the synthesis sequence [13]. For a nonapeptide like (Tyr69,Ala71.72,Lys74)-C3a (69-77), achieving 99.5% efficiency per step results in theoretical purities exceeding 95%, while 97% efficiency reduces the theoretical purity to approximately 83% [13].
Coupling Reagents Performance Comparison | Coupling Time | Racemization Risk | Efficiency | Reference |
---|---|---|---|---|
N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | 6 minutes | Minimal | High | [9] [11] [12] |
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 3-6 minutes | Very Low | Very High | [9] [12] |
O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 10-15 minutes | Low | High | [9] |
Diisopropylcarbodiimide/1-hydroxybenzotriazole | 30-60 minutes | Low | Moderate | [11] |
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | 30-45 minutes | Low | High | [9] |
1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate | 15-30 minutes | Minimal | High | [9] |
Ethyl cyano(hydroxyimino)acetate/tert-butyl ethyl carbodiimide | 15-30 minutes | Very Low | High | [17] |
The synthesis of (Tyr69,Ala71.72,Lys74)-C3a (69-77) presents specific challenges related to the incorporation and protection of amino acids that commonly undergo post-translational modifications in biological systems [18] [19]. While this synthetic peptide does not contain actual post-translational modifications, the presence of tyrosine, lysine, and arginine residues requires careful consideration of protecting group strategies and potential side reactions that mimic post-translational modification pathways [20] [21].
Tyrosine-Specific Synthesis Challenges
The N-terminal tyrosine residue in (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires specialized handling due to the phenolic hydroxyl group's reactivity [21]. The tert-butyl protecting group provides optimal stability under acidic cleavage conditions while remaining removable under the final deprotection conditions [21]. The phenolic hydroxyl group's potential for oxidative coupling reactions necessitates the use of antioxidants and inert atmosphere conditions during synthesis to prevent unwanted side product formation [20].
Tyrosine residues are particularly susceptible to iodination and nitration reactions under certain conditions, making the selection of appropriate protecting groups and reaction conditions critical for maintaining peptide purity [20]. The incorporation of tyrosine at the N-terminus also influences the overall hydrophobicity of the growing peptide chain, potentially affecting coupling efficiency in subsequent steps [22].
Lysine Protection and Deprotection Strategies
The lysine residue at position 74 requires robust side-chain protection to prevent unwanted side reactions during synthesis [21] [23]. The tert-butoxycarbonyl protecting group provides excellent stability throughout the synthesis while allowing for clean removal under acidic conditions [21]. Alternative protecting groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl offer enhanced stability for sequences requiring extended reaction times or harsh coupling conditions [23].
The presence of multiple basic residues (lysine and arginine) in close proximity creates potential for intramolecular interactions that can complicate both synthesis and purification [23]. These interactions may lead to secondary structure formation during synthesis, reducing coupling efficiency and contributing to deletion sequence formation [24] [22].
Arginine Synthesis Complications
The C-terminal arginine residue presents the most significant synthesis challenge due to the guanidine group's high basicity and multiple potential reaction sites [24] [23]. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group provides optimal protection for the guanidine functionality while maintaining compatibility with 9-fluorenylmethoxycarbonyl chemistry [23].
Extended coupling times of 2-3 times the normal duration are typically required for arginine-containing sequences to achieve complete conversion [23] [25]. The use of double coupling protocols becomes essential for maintaining high coupling efficiency, particularly when arginine follows sterically hindered residues [16].
Sequence-Specific Aggregation Challenges
The amino acid composition of (Tyr69,Ala71.72,Lys74)-C3a (69-77) includes multiple alanine residues and hydrophobic leucine residues that contribute to peptide aggregation during synthesis [22]. The sequence Ala-Ala-Ala represents a particularly challenging motif that promotes β-sheet formation and intermolecular hydrogen bonding [22].
Aggregation-prone sequences require specialized synthesis conditions including the use of chaotropic agents, elevated temperatures, and modified solvent systems to maintain peptide solubility [22]. The incorporation of pseudoproline dipeptides at strategic positions can disrupt aggregation-promoting secondary structures, though this approach requires careful sequence analysis to identify optimal insertion points [16].
Post-Translational Modifications Synthesis Challenges | Synthesis Challenge | Reagent Quality Requirement | Purification Difficulty | Reference |
---|---|---|---|---|
Phosphorylation | Labile phosphate groups | High purity building blocks | High (charge variations) | [19] [20] |
Methylation (Lysine/Arginine) | Multiple methylation states | Ultra-high purity (>99.5%) | Very High (similar masses) | [20] |
Acetylation | Protecting group stability | Stable protecting groups | Moderate | [20] |
Hydroxylation | Stereospecific incorporation | Enantiopure precursors | Moderate | [20] |
Citrullination | Arginine conversion | Specialized reagents | High | [20] |
Glycosylation | Complex carbohydrate attachment | Protected sugar derivatives | Very High | [19] |
Difficult Amino Acid Management
The synthesis of (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires special attention to the incorporation of arginine and the multiple alanine residues that can lead to coupling difficulties [24] [25]. Arginine's guanidine group creates steric hindrance and electronic effects that reduce coupling efficiency, necessitating extended reaction times and higher reagent concentrations [24] [23].
Difficult Amino Acids in SPPS | Main Challenge | Recommended Protecting Group | Coupling Time Extension | Reference |
---|---|---|---|---|
Arginine | Guanidine protection/deprotection | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (9-fluorenylmethoxycarbonyl strategy) | 2-3x normal | [24] [23] [25] |
Histidine | Imidazole ring reactivity | Trityl (9-fluorenylmethoxycarbonyl strategy) | 2x normal | [24] [17] |
Cysteine | Disulfide formation/oxidation | Trityl or S-tert-butyl | 1.5-2x normal | [24] [25] |
Proline | Secondary amine coupling | None required | 3-4x normal | [25] |
Asparagine | Asparaginyl-glycine rearrangement | Trityl | 1.5x normal | [24] |
Aspartic Acid | Aspartimide formation | O-tert-butyl | 1.5x normal | [24] |
Tryptophan | Indole ring sensitivity | tert-butoxycarbonyl | 2x normal | [25] |
The purification of (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires sophisticated chromatographic methods to achieve the high purity levels demanded for research applications [26] [27]. The peptide's specific physicochemical properties, including its molecular weight of 976.19 Da and the presence of both acidic and basic residues, necessitate a multi-step purification strategy combining complementary separation mechanisms [1] [26].
Multi-Step Purification Strategy
The optimal purification protocol for (Tyr69,Ala71.72,Lys74)-C3a (69-77) employs a two-step chromatographic approach utilizing ion exchange chromatography as a capture step followed by reversed-phase chromatography for final polishing [26]. This strategy effectively removes synthesis-related impurities including deletion sequences, insertion products, and side-reaction byproducts while achieving the target purity levels exceeding 97% [26].
The initial ion exchange step serves to concentrate the peptide while removing the bulk of impurities, particularly those with significantly different charge characteristics [26]. Loading conditions of 8 g peptide per liter of stationary phase allow for efficient capture while maintaining resolution between the target peptide and related impurities [26]. The capture step typically achieves purity improvements from approximately 74% to 96%, with total process times of 6 hours [26].
Ion Exchange Chromatography Optimization
The ion exchange purification of (Tyr69,Ala71.72,Lys74)-C3a (69-77) exploits the peptide's net positive charge at physiological pH, utilizing cation exchange resins for effective separation [26]. Ammonium acetate buffer systems provide optimal resolution while maintaining peptide stability throughout the purification process [26]. The combination of isocratic and gradient elution techniques enables selective removal of neutral and negatively charged impurities while maintaining high recovery of the target peptide [26].
Column dimensions of 45 cm diameter accommodate the required loading while maintaining adequate linear flow rates for efficient separation [26]. The use of 45-liter column volumes enables processing of substantial quantities while maintaining the resolution necessary for effective impurity removal [26].
Reversed-Phase Chromatography Polishing
The final purification step employs reversed-phase chromatography to achieve the exceptional purity levels required for (Tyr69,Ala71.72,Lys74)-C3a (69-77) [26] [28]. Silica-based C18 stationary phases provide optimal selectivity for peptides in this molecular weight range, with loading capacities of 35 g peptide per kg of stationary phase [26] [29].
Gradient elution using ethanol in the presence of acetic acid offers superior selectivity compared to acetonitrile-based systems, particularly for peptides containing multiple basic residues [26]. The ethanol/acetic acid system provides enhanced peak shape and improved resolution of closely related impurities while maintaining peptide stability [28].
Column specifications of 20 cm diameter packed with 8 kg of chromatography media enable efficient processing with 5-hour cycle times [26]. The final polishing step achieves purity levels exceeding 99.5%, with individual impurities reduced to levels below 0.11% [26].
Chromatographic Purification Methods for Peptides | Primary Separation Mechanism | Typical Loading | Purity Achievement | Process Time | Reference |
---|---|---|---|---|---|
Ion Exchange | Charge differences | 8 g/L stationary phase | 96% (capture step) | 6 hours | [26] |
Reversed Phase | Hydrophobicity | 35 g/kg stationary phase | >99.5% (polishing) | 5 hours | [26] [27] |
Size Exclusion | Molecular size | 5-10 g/L | 85-95% | 3-4 hours | [30] |
Hydrophobic Interaction | Hydrophobic interactions | 10-20 g/L | 90-98% | 4-6 hours | [26] |
Multi-Column Counter-Current | Automated recycling | Variable | >99% | 8-12 hours | [27] |
Quality Control Analytical Methods
The quality assessment of (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires multiple complementary analytical techniques to ensure comprehensive characterization [31] [32]. Reversed-phase high-performance liquid chromatography with ultraviolet detection at 210-220 nm serves as the primary purity determination method, providing area percent purity values that correlate with the relative abundance of the target peptide [31] [32].
Mass spectrometry confirmation using electrospray ionization or matrix-assisted laser desorption/ionization techniques verifies the molecular weight and provides structural confirmation of the synthesized peptide [31] [33]. The molecular weight accuracy requirements of ±0.1 Da for electrospray ionization and ±1 Da for matrix-assisted laser desorption/ionization ensure proper identification and purity assessment [33].
Analytical Method Development
The development of analytical methods for (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires careful optimization of chromatographic conditions to achieve adequate resolution of the target peptide from structurally related impurities [34] [35]. Screening approaches utilizing multiple column types and mobile phase systems enable identification of optimal separation conditions [34].
Column screening typically evaluates C8 and C18 stationary phases with varying ionic functionalities, while mobile phase optimization considers different buffer systems including trifluoroacetic acid, formic acid, and ammonium acetate at various pH values [34]. Temperature optimization studies demonstrate the importance of controlled temperature conditions, typically 25°C, for reproducible separations [34].
Purity Specifications and Requirements
The purity requirements for (Tyr69,Ala71.72,Lys74)-C3a (69-77) depend on the intended application, with research applications typically requiring >95% purity and pharmaceutical applications demanding >98% purity [31]. The determination of peptide purity involves multiple analytical approaches including area percent purity by reversed-phase high-performance liquid chromatography, molecular weight confirmation by mass spectrometry, and peptide content determination by amino acid analysis [31].
Peptide Quality Control Analytical Methods | Detection Range/Purpose | Typical Purity Requirements | Reference |
---|---|---|---|
Reversed-Phase High-Performance Liquid Chromatography (UV 210-220 nm) | Purity determination | >95% (research), >98% (pharmaceutical) | [31] [32] |
Liquid Chromatography-Mass Spectrometry | Molecular weight confirmation | Mass accuracy ±0.1 Da | [31] [33] |
Amino Acid Analysis | Peptide content determination | Content determination | [31] |
Capillary Electrophoresis | Purity verification | >95% purity | [36] |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | Molecular weight (1000-3000 Da) | MW accuracy ±1 Da | [33] |
Electrospray Ionization Mass Spectrometry | Molecular weight/fragmentation | MW accuracy ±0.1 Da | [33] |
Process Validation and Control
The manufacturing process for (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires validation of critical process parameters to ensure consistent product quality [26]. Critical parameters include column loading, flow rate, mobile phase composition, column performance metrics such as plate height and asymmetry factor, column cleaning procedures, in-process storage times, and fraction pooling criteria [26].